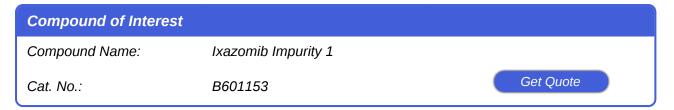


In-Depth Technical Guide to Ixazomib Impurity 1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ixazomib Impurity 1**, a known process-related impurity of the anticancer agent Ixazomib. This document details its chemical structure, physicochemical properties, and relevant analytical methodologies, designed to assist researchers and professionals in drug development and quality control.

Chemical Identity and Structure

Ixazomib Impurity 1 is authoritatively identified by the Chemical Abstracts Service (CAS) number 1201903-02-7. The impurity is a complex boronic ester derivative, structurally related to the active pharmaceutical ingredient (API), Ixazomib.

The chemical structure of **Ixazomib Impurity 1** is characterized by a 2,5-dichlorobenzoyl moiety linked via an amide bond to a glycine unit, which is further connected to a boronic acid protected as a pinanediol ester.

Systematic IUPAC Name: 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide[1][2]

Structural Relationship with Ixazomib

Ixazomib Impurity 1 is closely related to Ixazomib, with the primary difference being the boronic acid moiety. In Ixazomib, this exists as a free boronic acid (or its citrate ester in the drug product), whereas in Impurity 1, it is protected as a boronic ester with pinanediol. This



structural similarity underscores the importance of robust analytical methods to differentiate and quantify this impurity in the drug substance.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **Ixazomib Impurity 1** is crucial for its isolation, characterization, and quantification. The following table summarizes key data for this compound.

Property	Value	Reference
CAS Number	1201903-02-7	[1][3][4][5][6][7]
Molecular Formula	C24H33BCl2N2O4	[1][2]
Molecular Weight	495.26 g/mol	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in dichloromethane, chloroform, methanol, ethyl acetate, and DMSO.	[5]

Note: Specific quantitative data for 1H NMR, 13C NMR, and Mass Spectrometry are often proprietary and found in Certificates of Analysis from suppliers. While general techniques are mentioned, specific peak lists are not publicly available in the searched literature.

Experimental Protocols

The following sections provide an overview of the methodologies relevant to the synthesis and analysis of **Ixazomib Impurity 1**.

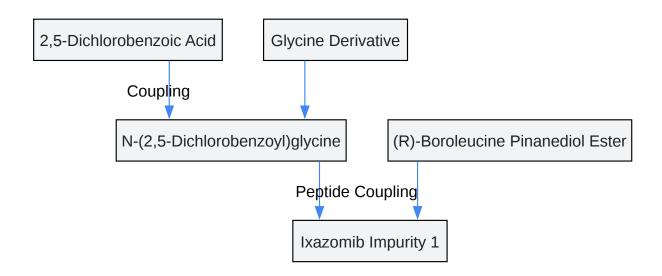
Synthesis of Ixazomib Impurity 1 (Reference Standard)

The synthesis of **Ixazomib Impurity 1** as a reference standard is a multi-step process. While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy can be inferred from the literature.[3] The synthesis likely commences with readily available precursors containing the boronic acid and dichlorobenzoyl moieties.[3] A key starting material is 2,5-



Dichlorobenzoic acid.[3] The synthesis involves the coupling of the protected boroleucine derivative with the N-(2,5-dichlorobenzoyl)glycine side chain.

Logical Synthesis Workflow:



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A logical workflow for the synthesis of Ixazomib Impurity 1.

Analytical Characterization: UHPLC-UV Method

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is suitable for the quantification of Ixazomib and its impurities, including Impurity 1. The following protocol is based on methodologies described for the analysis of Ixazomib and its degradation products.

Instrumentation:

- UHPLC system with a UV detector.
- Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase:



 A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

Detection:

UV detection at a wavelength appropriate for the chromophore of the molecule (e.g., 274 nm).

Validation Parameters (as per ICH guidelines):

- Specificity: The method should demonstrate the ability to resolve Ixazomib Impurity 1 from Ixazomib and other potential impurities. This is often confirmed through forced degradation studies.
- Linearity: A linear relationship between the peak area and the concentration of the impurity should be established over a defined range.
- Accuracy: The accuracy of the method can be determined by spike-recovery studies.
- Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified.

Experimental Workflow for Analytical Method Validation:



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A workflow for the validation of an analytical method for **Ixazomib Impurity 1**.



Formation and Control in Drug Manufacturing

Ixazomib Impurity 1 can arise during the synthesis of Ixazomib from incomplete or undesired side reactions.[3] Specifically, it can be formed if the pinanediol protecting group on the boronic acid is not completely removed during the final deprotection step.[3] The presence of this impurity is controlled through the optimization of reaction conditions and robust purification techniques, such as crystallization, to ensure the quality and safety of the final drug product.[3]

Conclusion

A thorough understanding of the chemical properties and analytical methodologies for **Ixazomib Impurity 1** is essential for the development of high-quality Ixazomib drug substance and product. This guide provides a foundational overview to support these efforts. For detailed characterization, obtaining a certified reference standard and its accompanying Certificate of Analysis is recommended.

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